Cas no 90890-88-3 (1-Isopentyltetrahydro-4(1H)-pyridinone)

1-Isopentyltetrahydro-4(1H)-pyridinone is a heterocyclic compound featuring a tetrahydro-4(1H)-pyridinone core substituted with an isopentyl group. This structure imparts unique reactivity and functional versatility, making it valuable in organic synthesis and pharmaceutical applications. The compound’s saturated nitrogen-containing ring enhances stability while allowing for selective modifications, such as alkylation or condensation reactions. Its isopentyl side chain contributes to lipophilicity, influencing solubility and interaction with biological targets. This intermediate is particularly useful in the development of bioactive molecules, including potential pharmacophores. Its well-defined chemical properties ensure reproducibility in synthetic pathways, supporting its use in research and industrial-scale processes. Proper handling and storage are recommended due to its reactive nature.
1-Isopentyltetrahydro-4(1H)-pyridinone structure
90890-88-3 structure
Product Name:1-Isopentyltetrahydro-4(1H)-pyridinone
CAS No:90890-88-3
MF:C10H19NO
MW:169.263962984085
CID:798925
PubChem ID:18526276
Update Time:2025-05-20

1-Isopentyltetrahydro-4(1H)-pyridinone Chemical and Physical Properties

Names and Identifiers

    • 4-Piperidinone,1-(3-methylbutyl)-
    • 1-(3-methylbutyl)piperidin-4-one
    • 1-Isopentyltetrahydro-4(1H)-pyridinone
    • 1-isopentyl-4-piperidone
    • 1-Isopentyl-piperidin-4-on
    • 1-isopentyl-piperidin-4-one
    • isopentyltetrahydropyridinone
    • LA-0814
    • J-504812
    • AKOS000185103
    • F83239
    • CS-0253360
    • FT-0681175
    • 1-Isopentylpiperidin-4-one
    • DTXSID30594826
    • MFCD09027180
    • SCHEMBL3020723
    • 90890-88-3
    • EN300-640677
    • MDL: MFCD09027180
    • Inchi: 1S/C10H19NO/c1-9(2)3-6-11-7-4-10(12)5-8-11/h9H,3-8H2,1-2H3
    • InChI Key: CYAPBSDGKXPORX-UHFFFAOYSA-N
    • SMILES: O=C1CCN(CC1)CCC(C)C

Computed Properties

  • Exact Mass: 169.14700
  • Monoisotopic Mass: 169.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • Density: 0.932±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 252.1±15.0 ºC (760 Torr),
  • Flash Point: 99.0±10.0 ºC,
  • Refractive Index: 1.462
  • Solubility: Slightly soluble (12 g/l) (25 º C),
  • PSA: 20.31000
  • LogP: 1.63530

1-Isopentyltetrahydro-4(1H)-pyridinone Security Information

  • HazardClass:IRRITANT

1-Isopentyltetrahydro-4(1H)-pyridinone Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Isopentyltetrahydro-4(1H)-pyridinone Related Literature

Additional information on 1-Isopentyltetrahydro-4(1H)-pyridinone

1-Isopentyltetrahydro-4(1H)-pyridinone: A Comprehensive Overview

1-Isopentyltetrahydro-4(1H)-pyridinone, identified by the CAS Registry Number 90890-88-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule belongs to the class of tetrahydropyridinones, which are known for their diverse applications in drug discovery and material science. The compound's structure features a six-membered ring with one oxygen atom and a substituent at the 1-position, specifically an isopentyl group, which contributes to its unique chemical properties.

The chemical formula of 1-isopentyltetrahydro-4(1H)-pyridinone is C12H20O, with a molecular weight of 184.27 g/mol. Its structure is characterized by a partially saturated ring system, which imparts flexibility and reactivity. The tetrahydropyridinone core is a common scaffold in medicinal chemistry due to its ability to form hydrogen bonds and its compatibility with various functional groups. The isopentyl substituent at the 1-position introduces additional hydrophobicity, which can influence the compound's solubility and bioavailability.

Recent studies have highlighted the potential of 1-isopentyltetrahydro-4(1H)-pyridinone as a precursor for more complex molecules with therapeutic applications. For instance, researchers have explored its role in the development of bioactive agents targeting neurodegenerative diseases. The compound's ability to modulate cellular pathways makes it a valuable starting material for drug design.

In terms of synthesis, 1-isopentyltetrahydro-4(1H)-pyridinone can be prepared via various routes, including cyclization reactions and enzymatic transformations. One notable method involves the condensation of an appropriate aldehyde with an amine derivative, followed by oxidative ring closure to form the tetrahydropyridinone structure. The choice of synthetic pathway depends on the availability of starting materials and the desired stereochemistry.

The physical properties of 1-isopentyltetrahydro-4(1H)-pyridinone are critical for its application in different fields. It has a melting point of approximately 65°C and a boiling point around 235°C under standard conditions. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for use in organic reactions and chromatographic separations.

In addition to its role in drug discovery, 1-isopentyltetrahydro-4(1H)-pyridinone has found applications in material science, particularly in the development of biocompatible polymers. Its ability to undergo polymerization under mild conditions has led to its use in creating materials for tissue engineering and drug delivery systems.

The latest research on 1-isopentyltetrahydro-4(1H)-pyridinone has focused on its interactions with biological systems. Studies conducted in 2023 have demonstrated its potential as a modulator of ion channels, which could pave the way for its use in treating conditions such as epilepsy and chronic pain. Furthermore, its ability to act as a prodrug has been explored, offering new avenues for targeted drug delivery.

In conclusion, 1-isopentyltetrahydro-4(1H)-pyridinone, with its unique chemical structure and versatile properties, continues to be a focal point in both academic research and industrial applications. As new findings emerge, this compound is expected to play an increasingly important role in advancing medical therapies and innovative materials.

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